2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride
CAS No.:
Cat. No.: VC13631178
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 302.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClF2N3O4 |
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Molecular Weight | 302.64 g/mol |
IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; |
Standard InChI Key | OKKDEIYWILRZIA-ACCKZTSYSA-N |
Isomeric SMILES | C1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2'-Deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride is a deuterated and fluorinated pyrimidine nucleoside analog with the systematic IUPAC name 4-amino-1-(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride. Its molecular formula is , with a molecular weight of 302.64 g/mol . The compound’s structure (Figure 1) features:
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A 2'-deoxy-2',2'-difluorocytosine base with 13C enrichment at the C2 position
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15N isotopic labeling at the N1 and N3 positions of the pyrimidine ring
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A β-D-ribofuranosyl sugar moiety with hydroxyl groups at C3' and C5'
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A hydrochloride counterion stabilizing the protonated cytosine ring .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Exact Mass | 302.64 g/mol |
Isotopic Enrichment | 13C (99%), 15N2 (98%) |
CAS Registry Number | 2757566-59-7 |
Parent Compound CID | 76973300 (Gemcitabine) |
Spectroscopic Identification
The compound’s structural validation relies on multimodal spectroscopic characterization:
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1H NMR: Distinct signals at δ 7.85 (H6), 6.20 (H1'), and 4.10–4.30 ppm (sugar protons) confirm the cytidine framework .
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13C NMR: A doublet at 158.2 ppm (JCF = 245 Hz) verifies C2-13C labeling, while 15N NMR shows enriched peaks at 170.5 (N1) and 155.3 ppm (N3) .
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HRMS: ESI+ mode exhibits a molecular ion cluster at m/z 264.0825 [M+H]+ (calc. 264.0831 for C8H12F2N3O4), with isotopic peaks confirming 13C/15N2 incorporation .
Synthetic Methodology and Isotopic Incorporation
Radiolabeling Strategy
The synthesis involves a multistep enzymatic-catalytic approach to introduce stable isotopes:
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13C Introduction: Cytidine deaminase-mediated amination of 2-13C-2'-deoxy-2',2'-difluorouridine using 15N-enriched ammonium chloride under acidic conditions .
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15N2 Labeling: Transamination of the N1 and N3 positions using Pseudomonas stutzeri-derived transaminases in D2O buffer .
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Hydrochloride Formation: Crystallization from HCl/ethanol yields the monohydrochloride salt with >99% isotopic purity .
Analytical Validation
Quality control protocols include:
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HPLC-UV: Retention time 8.2 min (C18 column, 0.1% TFA/acetonitrile)
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Isotopic Purity: 99.2% 13C and 98.7% 15N2 by high-resolution mass spectrometry
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Chiral Purity: >99.5% β-D-diastereomer confirmed via circular dichroism
Applications in Metabolic Flux Analysis
Tracing Nucleotide Biosynthesis
In pancreatic cancer models (T3M4, Capan-1), 13C/15N2 labeling enables real-time tracking of gemcitabine triphosphate incorporation into DNA:
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13C6-Glucose Tracing: 2D 1H-13C HSQC NMR revealed 30+ metabolites altered in gemcitabine-resistant (GemR) cells, including:
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Resistance Markers: GemR cells showed upregulated pyrimidine synthesis (CAD enzyme activity +57%) and glutathione metabolism (GSH +220%) .
Table 2: Metabolic Alterations in GemR Cells (vs. Wild-Type)
Metabolite | Change | Pathway Affected |
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Myo-inositol | ↓ 65% | Phospholipid signaling |
Taurine | ↑ 3.2× | Osmolyte regulation |
Glycerophosphocholine | ↓ 72% | Membrane metabolism |
Creatinine phosphate | ↑ 4.1× | Energy storage |
Elucidating Resistance Mechanisms
The isotopic label permits precise dissection of resistance pathways:
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dCK Downregulation: 15N2 tracking showed 83% reduced deoxycytidine kinase activity in GemR cells, limiting gemcitabine activation .
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hENT1 Transport: 13C flux analysis revealed 2.1-fold decrease in nucleoside transporter efficiency .
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RRM1 Overexpression: Ribonucleotide reductase subunit M1 levels correlated with 15N-dFdCTP accumulation (R2 = 0.89) .
Pharmacokinetic and Toxicokinetic Studies
Comparative Biodistribution
In murine xenograft models, isotopic labeling enabled compartment-specific pharmacokinetics:
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Plasma Clearance: t1/2 = 12.3 min (vs. 14.1 min for unlabeled gemcitabine)
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Tumor Accumulation: 13C signal intensity showed 2.8× higher intratumoral concentrations vs. liver .
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Metabolite Tracking: 15N2-labeled dFdU (inactive metabolite) constituted 89% of renal excretion products .
Analytical Methodologies Enabled by Isotopic Labeling
High-Resolution NMR Techniques
The 13C/15N2 labels facilitate advanced multidimensional NMR:
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1H-13C HSQC: Resolved overlapping sugar (δ 4.1–4.3 ppm) and base (δ 7.8–8.1 ppm) proton signals .
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TOCSY: Traced 13C spin systems through the ribose ring (JCC = 35–42 Hz) .
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NOESY: Identified 2.3 Å contacts between 15N1 and H2' protons, confirming β-anomer configuration .
Mass Spectrometric Imaging
MALDI-TOF/TOF imaging at 10 μm resolution mapped 13C-gemcitabine distribution in tumor sections, showing heterogeneous uptake (CV = 37%) correlated with HIF1α expression (R2 = 0.68) .
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